1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets, such as enzymes and proteins. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ketone group facilitate interactions with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
1-(2,6-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other compounds containing trifluoromethylthio groups or similar structural motifs:
2,6-Bis(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the ketone and chlorine functionalities.
(2,6-Bis(trifluoromethyl)phenyl)(thiomorpholino)methanone: Contains a thiomorpholine ring instead of the chloropropanone structure.
Properties
Molecular Formula |
C11H7ClF6OS2 |
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Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
GMXYKHPMPZOOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
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